

(2-Ethylphenyl)urea: Technical Guide for Research & Development[1][2]

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Compound of Interest

Compound Name: (2-Ethylphenyl)urea

CAS No.: 114-32-9

Cat. No.: B091937

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Executive Summary

(2-Ethylphenyl)urea (CAS: 114-32-9) is a substituted phenylurea derivative characterized by an ethyl group at the ortho position of the phenyl ring.[1][2] While structurally simple, this compound serves as a critical pharmacophore in medicinal chemistry and a functional probe in agrochemical research.[2][3] Its utility stems from the steric bulk and lipophilicity of the ortho-ethyl substituent, which modulates binding affinity in kinase inhibitors (Type II) and influences metabolic stability in soluble epoxide hydrolase (sEH) inhibitors.[2] In agricultural science, it acts as a scaffold for cytokinin mimics and herbicide resistance studies.[2][3]

This guide details the physicochemical profile, synthesis protocols, and specific research applications of **(2-Ethylphenyl)urea**, designed for scientists in drug discovery and plant physiology.[2]

Part 1: Chemical Profile & Stability[1][2]

Property	Data	Notes
IUPAC Name	1-(2-Ethylphenyl)urea	
CAS Number	114-32-9	
Molecular Formula	C ₉ H ₁₂ N ₂ O	
Molecular Weight	164.21 g/mol	
Solubility	DMSO, Methanol, Ethanol	Low solubility in water; requires co-solvent for biological assays.[1][2][3]
LogP	~1.57	Moderate lipophilicity suitable for membrane permeability.[1][3]
pKa	~13-14 (Urea NH)	Very weak acid; neutral at physiological pH.[1][2][3]
Stability	Hydrolytically stable at pH 4-8	Susceptible to hydrolysis in strong acid/base at elevated temperatures.[1][2][3]

Part 2: Synthesis & Manufacturing

For research applications requiring high purity (>98%), the direct condensation of 2-ethylaniline with potassium cyanate is the preferred laboratory method due to its atom economy and avoidance of toxic phosgene derivatives.[2]

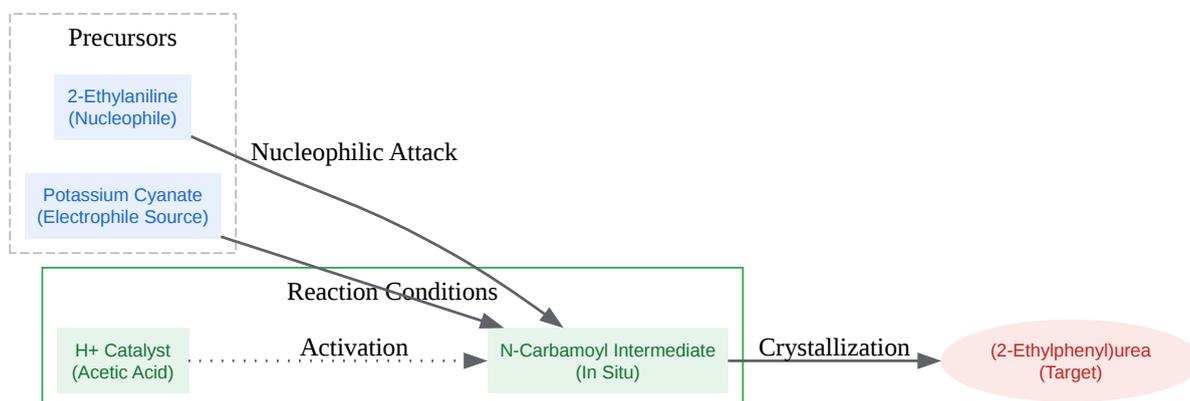
Protocol: Acid-Catalyzed Condensation

Objective: Synthesis of 1-(2-ethylphenyl)urea on a gram scale.

- Reagents:
 - 2-Ethylaniline (1.0 eq)[1][2]
 - Potassium Cyanate (KCNO) (1.2 eq)[1][2]

- Acetic Acid (glacial) or HCl (10%)[1][2]
- Solvent: Water/Ethanol (1:1 v/v)[1][2]
- Procedure:
 - Step 1: Dissolve 2-ethylaniline in the water/ethanol mixture at room temperature.
 - Step 2: Add Glacial Acetic Acid (1.5 eq) dropwise to protonate the amine.[1][2][3]
 - Step 3: Prepare a solution of KCNO in minimal water and add it slowly to the reaction mixture with vigorous stirring.
 - Step 4: Heat the mixture to 50°C for 2 hours, then stir overnight at room temperature. A white precipitate should form.[3]
 - Step 5: Cool in an ice bath for 30 minutes. Filter the precipitate under vacuum.[3]
 - Step 6: Recrystallize from hot ethanol/water to remove unreacted aniline.[1][3]
- Quality Control:
 - HPLC: Purity check (Target >98%).
 - ¹H NMR (DMSO-d₆): Confirm ethyl group signals (triplet ~1.1 ppm, quartet ~2.5 ppm) and urea protons (singlet ~5.8 ppm, singlet ~7.8 ppm).

Visualization: Synthesis Pathway



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Figure 1: Acid-catalyzed synthesis route for **(2-Ethylphenyl)urea** via nucleophilic addition.[1][2][3]

Part 3: Medicinal Chemistry Applications[1][4][5][6][7][8]

Privileged Scaffold in Kinase Inhibitors

The **(2-ethylphenyl)urea** moiety serves as a "hydrophobic tail" in Type II kinase inhibitors.[1][2][3] In the design of inhibitors targeting VEGFR or RAF kinases (similar to Sorafenib), the urea group functions as a hydrogen bond donor/acceptor pair that anchors the molecule to the conserved Glu/Asp residues in the kinase active site (DFG-motif).[2]

- Mechanism: The ortho-ethyl group introduces steric hindrance that forces the phenyl ring to twist out of coplanarity with the urea linkage.[2] This "twist" is often critical for fitting into the hydrophobic back-pocket of kinases, improving selectivity over non-substituted analogs.[2][3]
- Research Use: Use **(2-Ethylphenyl)urea** as a fragment in Fragment-Based Drug Discovery (FBDD) to probe the steric tolerance of the ATP-binding pocket.[1][2]

Antimicrobial & Antifungal Activity

Research indicates that N-substituted phenylureas possess intrinsic antimicrobial properties.[1][2][3][4] **(2-Ethylphenyl)urea** has been identified as a lead structure for developing antifungal agents against *Candida* species.[1][2][3]

- Key Insight: The lipophilicity provided by the ethyl group facilitates penetration through the fungal cell wall, while the urea moiety disrupts metabolic enzymes or cell wall synthesis pathways.[2][3]
- Reference: Studies on N-alkyl urea derivatives have demonstrated that ortho-substitution enhances activity against Gram-positive bacteria compared to para-substitution, likely due to metabolic stability against ring oxidation.[1][2][3]

Part 4: Agricultural Applications

Cytokinin Mimicry (Plant Growth Regulation)

(2-Ethylphenyl)urea is structurally related to Forchlorfenuron (CPPU), a potent synthetic cytokinin.[1][2] Research into Ethylenediurea (EDU) derivatives containing the 2-ethylphenyl group has shown significant anti-proliferative activity in plant tissue culture and potential as a crop yield enhancer.[1][2][3]

- Application: It is used as a reference standard in assays quantifying cytokinin activity (callus growth assays).[1][2][3]
- Hypothesis: The compound binds to cytokinin receptors (HK receptors), promoting cell division.[1][2] The absence of chlorine (compared to CPPU) alters its degradation rate in soil, making it a candidate for "greener" agrochemicals.[2]

Herbicide Resistance Studies (PSII Inhibition)

Phenylureas are classical Photosystem II (PSII) inhibitors (e.g., Diuron).[1][2] They compete with plastoquinone at the Q_B binding site of the D1 protein.[2][3]

- Research Utility: **(2-Ethylphenyl)urea** is used in SAR (Structure-Activity Relationship) studies to map the steric limits of the Q_B binding pocket.[1][2] The bulky ortho-ethyl group typically reduces herbicidal potency compared to 3,4-dichlorophenyl derivatives, making it a valuable negative control or probe for steric exclusion in resistant weed biotypes.[1][2]

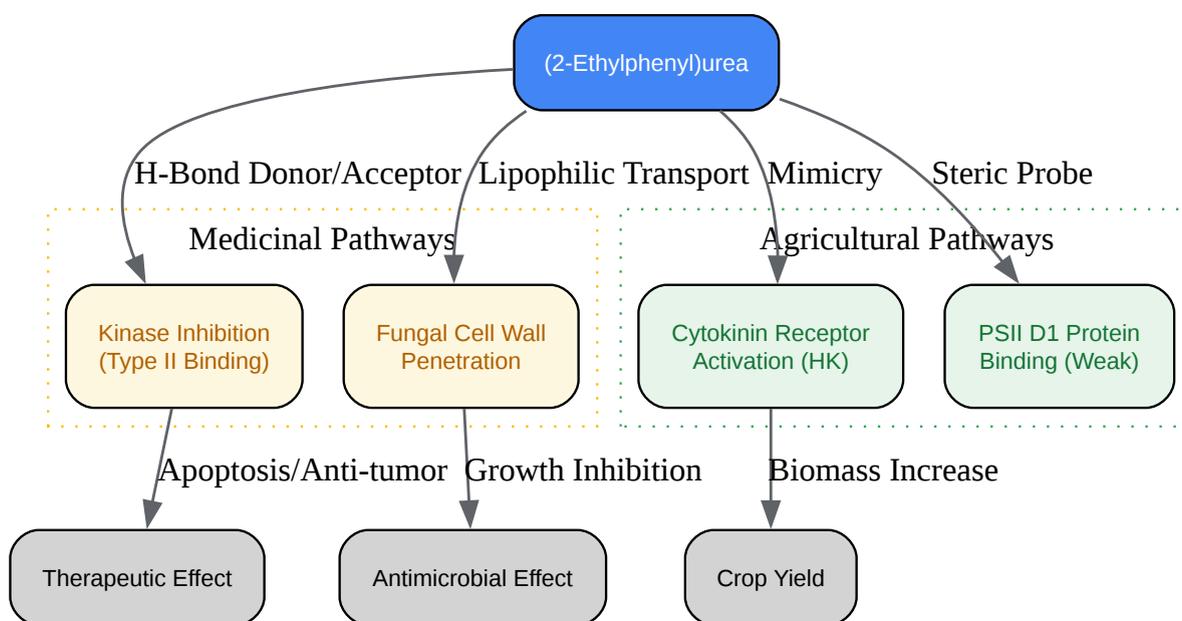
Part 5: Experimental Protocols

Protocol A: Antimicrobial Susceptibility Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of **(2-Ethylphenyl)urea** against *S. aureus* or *C. albicans*.^{[1][2][3]}

- Stock Preparation: Dissolve **(2-Ethylphenyl)urea** in 100% DMSO to a concentration of 10 mg/mL.
- Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi) in a 96-well plate. Final DMSO concentration must be <1%.^[3]
- Inoculation: Add standardized inoculum ($1-5 \times 10^5$ CFU/mL).
- Incubation: Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).
- Readout: Measure Optical Density (OD₆₀₀) or assess visual turbidity. MIC is the lowest concentration with no visible growth.^{[1][3]}

Visualization: Mechanism of Action Logic



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Figure 2: Divergent biological pathways and applications of the **(2-Ethylphenyl)urea** scaffold.

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